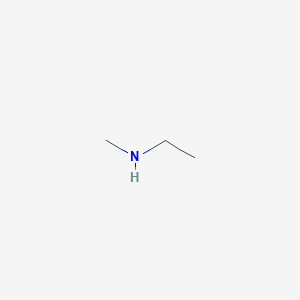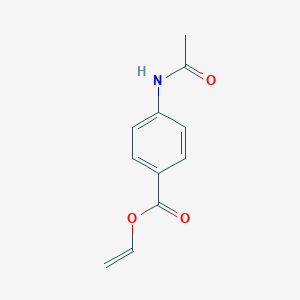
2-Lithiofuran
Descripción general
Descripción
2-Lithiofuran, also known as lithium 2-furanyl, is an organolithium compound with the molecular formula C4H3LiO. It is a derivative of furan, where a lithium atom is bonded to the second carbon of the furan ring. This compound is a valuable reagent in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Lithiofuran is typically prepared through the lithiation of furan. The process involves the reaction of furan with an organolithium reagent, such as n-butyllithium, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures, often around -78°C, to ensure regioselectivity and prevent side reactions .
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of automated systems to control the reaction conditions precisely, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Lithiofuran undergoes various types of reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted furan derivatives.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and complex organic molecules used in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Lithiofuran is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of drug candidates and medicinal chemistry research.
Industry: It is used in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 2-lithiofuran involves its high nucleophilicity, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the negative charge on the furan ring, facilitating reactions with electrophiles.
Comparación Con Compuestos Similares
2-Furylmagnesium Bromide: Another organometallic reagent with similar reactivity but different metal center.
2-Furylzinc Chloride: Used in similar cross-coupling reactions but with different reactivity and selectivity.
2-Furylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 2-Lithiofuran is unique due to its high reactivity and the ability to form strong carbon-lithium bonds, making it a valuable reagent in organic synthesis. Its reactivity is often higher than that of its magnesium and zinc counterparts, providing distinct advantages in certain synthetic applications .
Propiedades
IUPAC Name |
lithium;2H-furan-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBOHUTRYYLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CO[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449468 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141957-80-4 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)





![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)


